Cas no 1779737-04-0 (7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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- Inchi: 1S/C11H12ClNO2/c1-13-9(11(14)15)5-3-7-2-4-8(12)6-10(7)13/h2,4,6,9H,3,5H2,1H3,(H,14,15)
- InChI Key: QPTXWNFXEQPWKY-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C)C(C(=O)O)CC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- Topological Polar Surface Area: 40.5
- XLogP3: 2.7
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189008691-1g |
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
1779737-04-0 | 95% | 1g |
$1,624.08 | 2022-04-02 | |
Alichem | A189008691-5g |
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
1779737-04-0 | 95% | 5g |
$4,072.86 | 2022-04-02 |
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Professional Introduction to 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS No. 1779737-04-0)
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, identified by the chemical compound code CAS No. 1779737-04-0, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline class, a structural scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a chloro substituent and a carboxylic acid functional group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid consists of a fused ring system with a chloro group at the 7-position and a carboxylic acid moiety at the 2-position. The N-methyl group at the 1-position further enhances its pharmacological profile. This configuration allows for multiple interactions with biological targets, including enzymes and receptors, which is crucial for developing novel therapeutic agents. The compound's solubility profile and stability under various conditions also make it an attractive candidate for further investigation.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their reported activities in various pharmacological assays. Studies have demonstrated that compounds within this class exhibit potential as antimicrobial agents, anticancer agents, and neuroprotective agents. Specifically, derivatives of tetrahydroquinoline have shown promise in inhibiting the growth of certain resistant bacterial strains and in targeting specific pathways involved in cancer cell proliferation. The 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid molecule is being explored as a precursor for synthesizing more complex derivatives with enhanced biological activity.
The synthetic pathways for preparing 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involve multi-step organic reactions starting from readily available precursors. One common approach includes the cyclization of appropriately substituted pyrroles or indoles followed by functional group transformations such as chlorination and carboxylation. These synthetic strategies highlight the compound's versatility as a building block in medicinal chemistry. Recent advancements in catalytic methods have also improved the efficiency and scalability of these synthetic routes, making it more feasible to produce larger quantities for research purposes.
From a biological activity perspective, the 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivative has shown intriguing properties in preclinical studies. Its interaction with biological targets such as kinases and transcription factors has been investigated extensively. For instance, modifications at the 7-chloro position can significantly alter its binding affinity to certain enzymes involved in inflammatory pathways. This suggests that further optimization could lead to the development of novel drugs targeting chronic inflammatory diseases. Additionally, the carboxylic acid group provides a site for further derivatization into esters or amides, expanding its potential applications.
The pharmacokinetic properties of this compound are also under scrutiny to ensure its suitability for therapeutic use. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational modeling and experimental methods. These studies are crucial for understanding how the compound behaves within the body and for predicting its potential side effects. Preliminary data indicate that 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibits moderate bioavailability and a reasonable half-life upon oral administration.
In conclusion,7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS No. 1779737-04-0) represents a promising scaffold for drug discovery with significant potential in various therapeutic areas. Its unique structural features enable diverse biological interactions and synthetic modifications. Ongoing research continues to uncover new applications for this compound and its derivatives, reinforcing its importance in modern pharmaceutical chemistry.
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